molecular formula C8H9ClFNO B6159243 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol CAS No. 1270414-57-7

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B6159243
CAS No.: 1270414-57-7
M. Wt: 189.61 g/mol
InChI Key: AWTHYDDYQBFCMD-UHFFFAOYSA-N
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Description

2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is a β-amino alcohol featuring a phenyl ring substituted with chlorine at the para position and fluorine at the ortho position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. The electron-withdrawing halogen substituents (Cl and F) influence both its physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of heterocycles (e.g., oxazoles) and bioactive molecules .

Properties

CAS No.

1270414-57-7

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

2-amino-2-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

AWTHYDDYQBFCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CO)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with an appropriate amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and neuroprotection.

    Industry: It is utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate gene expression related to inflammation and oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

2-Amino-2-(2-Chlorophenyl)Ethan-1-Ol ()

  • Structure : Chlorine at the ortho position instead of para.
  • Synthetic Utility: Used in oxazole synthesis via manganese-catalyzed dehydrogenation.
  • Reactivity : Lower yield (56% for O32) compared to para-substituted analogs when combined with electron-withdrawing aromatic esters, indicating para-substituents enhance stabilization of intermediates .

2-Amino-2-(3-Chloro-5-Fluorophenyl)Ethan-1-Ol ()

  • Structure : Chlorine and fluorine at meta and para positions.
  • Applications : Investigated as a chiral building block in drug discovery. The meta-Cl may alter steric and electronic effects, impacting binding to biological targets .

Halogen Substitution Variations

2-Amino-2-(4-Fluorophenyl)Ethan-1-Ol ()

  • Structure : Fluorine at para instead of chlorine.
  • Synthetic Performance : Achieved higher yields (84% for O36) in oxazole synthesis compared to ortho-Cl analogs, demonstrating fluorine’s superior electron-withdrawing capability and compatibility with catalytic systems .

2-Amino-2-(4-Bromo-2-Fluorophenyl)Ethan-1-Ol Hydrochloride ()

  • Structure : Bromine replaces chlorine at para.
  • Physicochemical Impact : Bromine’s larger atomic radius increases molecular weight (202.64 vs. ~174.6 for the target compound) and may enhance lipophilicity, affecting solubility and pharmacokinetics .

Functional Group Additions

(S)-2-Amino-2-(4-Chloro-2,5-Difluorophenyl)Ethan-1-Ol ()

  • Structure : Additional fluorine at position 4.
  • Stereochemical Relevance: The (S)-enantiomer is explicitly synthesized for chiral drug intermediates. The 2,5-difluoro substitution may improve metabolic stability compared to mono-halogenated analogs .

2-Amino-2-(4-Methylphenyl)Ethan-1-Ol ()

  • Structure : Methyl replaces halogens.

Data Tables

Table 2: Molecular Weight and Halogen Impact

Compound Molecular Formula Molecular Weight
2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol C₈H₈ClFNO 174.6 (est.)
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol C₈H₈BrFNO 202.64
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol C₈H₈ClFNO 174.6

Key Research Findings

  • Synthetic Efficiency : Para-halogens (Cl, F) enhance yields in catalytic dehydrogenation reactions compared to meta or ortho substituents .
  • Biological Relevance : Chlorine at para positions improves lipophilicity, aiding membrane permeability in drug candidates .
  • Stereochemical Control : Enantiopure derivatives (e.g., (S)-isomers) are critical for optimizing target binding in therapeutics .

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